N-(2-(4-(2-(benzylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-[4-(2-benzylsulfanylacetyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c24-19(16-26-15-17-5-2-1-3-6-17)23-12-10-22(11-13-23)9-8-21-20(25)18-7-4-14-27-18;/h1-7,14H,8-13,15-16H2,(H,21,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCXMEOELINWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CSCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(2-(benzylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a thiophene ring, a piperazine moiety, and a benzylthio group, which contribute to its biological activity. The structural formula can be represented as follows:
Antibacterial Activity
Numerous studies have reported the antibacterial properties of compounds containing benzylthio and piperazine groups. For instance:
- In Vitro Studies : A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds were often below 1.0 μM, indicating potent antibacterial efficacy .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Benzylthio derivative | Staphylococcus aureus | <1.0 |
| Piperazine derivative | Escherichia coli | <1.0 |
Antifungal Activity
The antifungal potential of this compound has been explored through various assays:
- Fungal Strains Tested : Compounds similar in structure were tested against Candida albicans and Aspergillus flavus. Results indicated that many derivatives exhibited promising antifungal activity, with some achieving significant inhibition at low concentrations .
Anticancer Properties
Research into the anticancer effects of thiophene-based compounds has shown promising results:
- Cell Line Studies : A study investigating the cytotoxic effects of thiophene derivatives revealed that certain compounds inhibited cell proliferation in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were reported to be less than 10 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiophene derivative | A-431 | <10 |
| Thiophene derivative | Jurkat | <10 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis .
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial metabolism and growth, such as DNA gyrase and topoisomerase .
- Cell Cycle Arrest : In cancer cells, these compounds may induce apoptosis by interfering with cell cycle progression and promoting programmed cell death pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula CHClNOS and a molecular weight of approximately 440.02 g/mol. Its structure features a piperazine moiety, which is often associated with pharmacological activity, particularly in the development of drugs targeting various diseases.
Antimicrobial Activity
Research indicates that compounds derived from thiophene and piperazine structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives show promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism typically involves interference with microbial cell wall synthesis or metabolic pathways.
Case Study:
A study evaluated the antimicrobial efficacy of various synthesized piperazine derivatives, including those similar to N-(2-(4-(2-(benzylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride). The results indicated that specific modifications to the piperazine structure enhanced antimicrobial potency, suggesting that further exploration of this compound could yield effective antimicrobial agents .
Anticancer Potential
This compound has been investigated for its anticancer properties. Compounds containing thiophene and piperazine rings have shown cytotoxic effects against various cancer cell lines.
Case Study:
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against human breast adenocarcinoma (MCF7) cells. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapy .
Inhibitory Activity Towards Enzymes
The compound's structural features may also confer inhibitory activity against specific enzymes related to disease pathogenesis. For example, research into thiophene derivatives has shown potential in inhibiting human leukocyte elastase, an enzyme implicated in inflammatory diseases.
Research Findings:
Investigations into similar compounds revealed that modifications in the thiophene structure could enhance inhibitory activity against elastase, suggesting therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, there is potential for this compound to exhibit anti-acetylcholinesterase activity. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Supporting Evidence:
Research on related compounds has demonstrated their ability to inhibit acetylcholinesterase effectively, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
Table of Key Applications
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure, particularly to confirm the piperazine ring conformation and thiophene-carboxamide orientation. Refer to analogous compounds in Acta Crystallographica for crystallographic parameters (e.g., space group P/c, Z=4) .
- NMR Spectroscopy : Use - COSY and HSQC to assign proton environments (e.g., piperazine CH groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 500–510) and fragmentation patterns .
Advanced: How do structural modifications (e.g., benzylthio vs. phenylthio groups) impact bioactivity in SAR studies?
Q. Methodological Answer :
- Lipophilicity Analysis : Compare logP values (via HPLC retention times) to assess membrane permeability. The benzylthio group increases logP by ~1.5 versus phenylthio, enhancing cellular uptake .
- Receptor Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to evaluate binding affinity changes. The benzylthio moiety may form π-π interactions with hydrophobic enzyme pockets .
- In Vitro Validation : Test against target enzymes (e.g., kinases) using fluorescence polarization assays. A 10–20% increase in IC for benzylthio derivatives has been observed in analogous piperazine-thiophene systems .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values)?
Q. Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 7.4, 1 mM DTT) and enzyme sources (e.g., recombinant vs. native) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets. For example, discrepancies in kinase inhibition may arise from ATP concentration variations (1 mM vs. 100 µM) .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., Western blotting for target phosphorylation) .
Basic: What are the stability considerations for this compound under experimental conditions?
Q. Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (typically >150°C for piperazine derivatives). Store at –20°C in amber vials .
- Solution Stability : Monitor hydrolysis in aqueous buffers (e.g., PBS) via HPLC over 24 hours. Acidic conditions (pH <5) may degrade the thiophene-carboxamide bond .
- Light Sensitivity : Perform accelerated degradation studies under UV light (λ=254 nm) to assess photolytic byproducts .
Advanced: What strategies mitigate piperazine ring oxidation during synthesis?
Q. Methodological Answer :
- Protective Atmospheres : Use nitrogen/argon purging during acylation steps to prevent radical oxidation .
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures to quench reactive oxygen species .
- Post-Synthesis Stabilization : Lyophilize the hydrochloride salt to minimize oxidative degradation during storage .
Basic: How to validate purity and identity in batch-to-batch reproducibility?
Q. Methodological Answer :
- Chromatographic Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ=254 nm). Acceptable impurity thresholds: <0.5% for major unknowns .
- Elemental Analysis : Confirm C, H, N, S content (±0.4% theoretical values) .
- Spectroscopic Consistency : Compare FTIR spectra (e.g., carbonyl stretch at ~1650 cm) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
